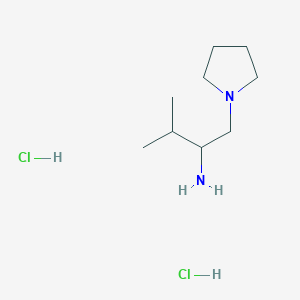![molecular formula C11H16N2O3 B1470046 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1513281-80-5](/img/structure/B1470046.png)
1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(Butylcarbamoyl)methyl-1H-pyrrole-3-carboxylic acid (1-BCMP) is an important organic compound that has been widely studied in the scientific community. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is used in a variety of applications due to its unique properties. 1-BCMP has been found to have a number of biological and physiological effects, which makes it a potential therapeutic agent for a range of diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This study presents the synthesis of methyl 1-tert-butylaziridine-2-carboxylate and its subsequent reactions, which could be relevant to understanding the chemical behavior of similar compounds like 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Porta, Capuzzi, & Bettarini, 1994).
Pyrrolopyridine Analogs of Nalidixic Acid : This research discusses the synthesis of pyrrolopyridine analogs from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, which shares a structural similarity with the compound (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Recyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : This study focuses on the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines, a process that could provide insights into the reactivity of similar compounds (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015).
Regio-selective Synthesis of Novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic Acid Building Block : This research offers a regio-selective synthesis approach for a similar compound, which may provide valuable insights for synthesizing 1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid (Nguyen, Schiksnis, & Michelotti, 2009).
Potential Applications in Pharmacology
Synthesis of Some Novel (E)-Methyl 2,4-Dimethyl-5-(3-oxo-3-Phenylprop-1-en-1-yl)-1H-Pyrrole-3-Carboxylate Derivatives as Antimicrobial Agents : This paper discusses the synthesis and evaluation of novel pyrrole-3-carboxylate derivatives for antimicrobial activities, suggesting potential pharmacological applications for structurally related compounds (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Spiroheterocyclization of Methyl 1-Aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates : The study presents the interaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with arylamino-inden-1-ones, highlighting potential applications in creating novel pharmaceutical compounds (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
properties
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-3-5-12-10(14)8-13-6-4-9(7-13)11(15)16/h4,6-7H,2-3,5,8H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQYOHZDHVKJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



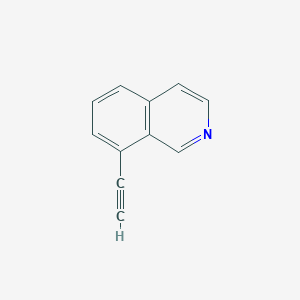
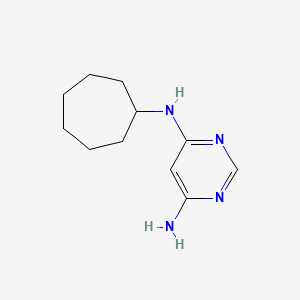
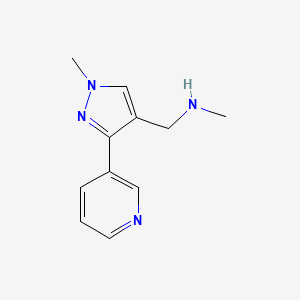
![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)
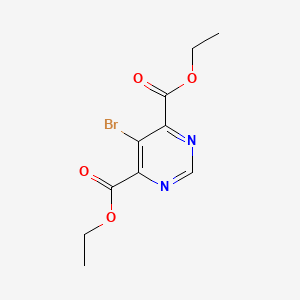
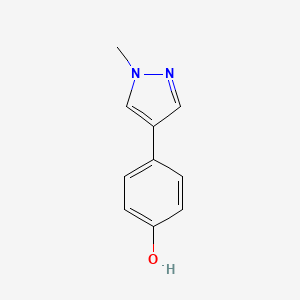
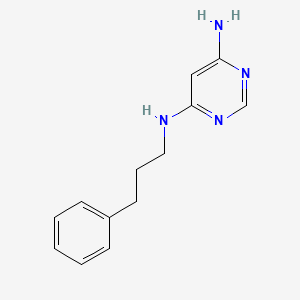
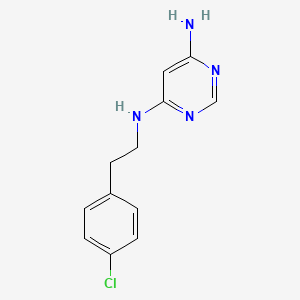
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
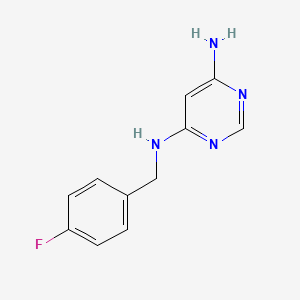
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
